1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione
Overview
Description
1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione is a heterocyclic compound that features two pyrazole rings connected by a propane-1,3-dione linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione typically involves the reaction of an aryl-substituted pyrazole with a suitable diketone. One common method includes the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . The structure of the synthesized complex can be confirmed using techniques such as NMR spectroscopy and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The pyrazole rings can participate in substitution reactions, where substituents on the pyrazole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds.
Scientific Research Applications
1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, when used as a ligand in coordination chemistry, it can form stable complexes with metal ions, altering their electronic and photophysical properties . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione: Similar structure but with different substitution pattern on the pyrazole rings.
4,4′-(arylmethylene)bis(1H-pyrazol-5-ols): Contains a similar pyrazole core but with different linkers and functional groups.
Uniqueness
1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione is unique due to its specific substitution pattern and the presence of a propane-1,3-dione linker, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in forming metal complexes with specific properties and in exploring its potential biological activities.
Properties
IUPAC Name |
1,3-bis(2-methylpyrazol-3-yl)propane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-14-8(3-5-12-14)10(16)7-11(17)9-4-6-13-15(9)2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXSGKVVNSJBPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CC(=O)C2=CC=NN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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